molecular formula C15H12N2O B15081972 N-[cyano(phenyl)methyl]benzamide CAS No. 5692-26-2

N-[cyano(phenyl)methyl]benzamide

Cat. No.: B15081972
CAS No.: 5692-26-2
M. Wt: 236.27 g/mol
InChI Key: NBZAGKIQCHKEBJ-UHFFFAOYSA-N
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Description

N-[cyano(phenyl)methyl]benzamide is an organic compound with the molecular formula C15H12N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a cyano group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(phenyl)methyl]benzamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves the direct condensation of carboxylic acids and amines in the presence of catalysts. A green and efficient pathway for the preparation of benzamide derivatives is through ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method offers advantages such as low reaction times, high yields, and eco-friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(phenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl cyanoacetates, ammonium acetate, and various catalysts. Reaction conditions often involve heating, solvent-free conditions, or the use of ultrasonic irradiation .

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridine derivatives, which are obtained through condensation reactions .

Mechanism of Action

The mechanism of action of N-[cyano(phenyl)methyl]benzamide involves its interaction with molecular targets and pathways. The cyano and amide groups in the compound can participate in various biochemical reactions, leading to the formation of biologically active compounds. These interactions can affect cellular processes and pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[cyano(phenyl)methyl]benzamide include other benzamide derivatives, such as:

Uniqueness

This compound is unique due to the presence of both a cyano group and a phenylmethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

5692-26-2

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-[cyano(phenyl)methyl]benzamide

InChI

InChI=1S/C15H12N2O/c16-11-14(12-7-3-1-4-8-12)17-15(18)13-9-5-2-6-10-13/h1-10,14H,(H,17,18)

InChI Key

NBZAGKIQCHKEBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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